rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate

Description

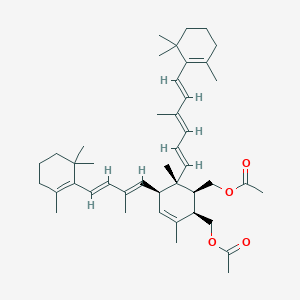

The compound “rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate” is a complex organic molecule characterized by multiple cyclohexene rings and conjugated dienes. This compound is notable for its intricate structure, which includes several stereocenters and conjugated systems, making it a subject of interest in organic chemistry and materials science.

Properties

Molecular Formula |

C44H64O4 |

|---|---|

Molecular Weight |

657.0 g/mol |

IUPAC Name |

[(1R,4R,5S,6S)-6-(acetyloxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate |

InChI |

InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3/b21-19+,22-20+,25-13+,30-16+,31-26+/t37-,38+,41+,44+/m1/s1 |

InChI Key |

AHRGWOUOWMKOFI-SYHBUQKRSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@]2([C@@H](C=C([C@@H]([C@@H]2COC(=O)C)COC(=O)C)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

Formation of the Cyclohexene Rings: This can be achieved through Diels-Alder reactions, where dienes and dienophiles react to form the cyclohexene rings.

Introduction of Methyl and Trimethyl Groups: Alkylation reactions are used to introduce the methyl and trimethyl groups at specific positions on the cyclohexene rings.

Formation of Conjugated Dienes: This involves dehydrogenation reactions to introduce double bonds, creating the conjugated diene systems.

Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the conjugated diene systems.

Reduction: Reduction reactions can target the double bonds, converting them into single bonds and potentially altering the stereochemistry.

Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, replacing them with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Products may include epoxides or ketones, depending on the reaction conditions.

Reduction: The major products are typically the fully saturated analogs of the original compound.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding stereochemistry and reaction mechanisms in complex organic molecules.

Biology

The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It may also be investigated for potential bioactivity, including antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its complex structure may allow for the design of molecules that can interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers with unique mechanical or optical properties. Its conjugated systems may also make it useful in the field of organic electronics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if it exhibits bioactivity, it may interact with enzymes or receptors, altering their function. The conjugated diene systems can participate in electron transfer reactions, which could be relevant in both biological and industrial contexts.

Comparison with Similar Compounds

Similar Compounds

Beta-Carotene: A compound with a similar conjugated diene system but lacking the cyclohexene rings and acetyl groups.

Lycopene: Another compound with an extensive conjugated diene system, used as a pigment in plants.

Retinoic Acid: A derivative of vitamin A with a conjugated diene system, involved in biological signaling.

Uniqueness

The uniqueness of “rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate” lies in its combination of multiple cyclohexene rings, conjugated diene systems, and acetyl groups. This combination of features is not commonly found in other compounds, making it a valuable subject for research and application in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.